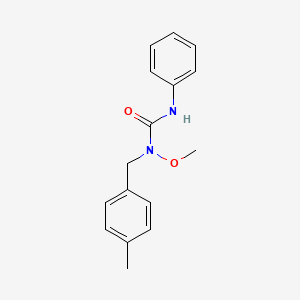

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

CAS No.:

Cat. No.: VC18521104

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O2 |

|---|---|

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 1-methoxy-1-[(4-methylphenyl)methyl]-3-phenylurea |

| Standard InChI | InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |

| Standard InChI Key | VWXRTKFZIHBAOB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CN(C(=O)NC2=CC=CC=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea belongs to the urea class of organic compounds, characterized by a central carbonyl group flanked by two amine groups. Its structure includes a methoxy group (-OCH), a 4-methylbenzyl moiety, and a phenylurea backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 139444-37-4 | |

| Molecular Formula | ||

| Molecular Weight | 270.33 g/mol | |

| IUPAC Name | 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea | |

| Synonyms | N-Methoxy-N-(4-methylbenzyl)-N'-phenylurea |

The compound’s stability is influenced by its substituents, with the methoxy group enhancing solubility in polar solvents, while the aromatic rings contribute to lipophilicity .

Synthesis and Manufacturing Methods

General Synthetic Pathways

The synthesis of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea typically involves the reaction of substituted isocyanates with amines. A representative method, adapted from phenylurea herbicide syntheses (Source 2), proceeds as follows:

-

Reagents:

-

4-Methylbenzylamine

-

Phenyl isocyanate

-

Methoxyamine hydrochloride

-

-

Procedure:

-

4-Methylbenzylamine is reacted with methoxyamine hydrochloride under inert conditions (argon/nitrogen) to form the methoxy-substituted intermediate.

-

This intermediate is then treated with phenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 20–25°C for 16–24 hours .

-

The product is purified via recrystallization or column chromatography, yielding a crystalline solid with reported purities >95% .

-

Optimized Conditions

-

Temperature: 20–25°C (prevents side reactions)

-

Solvent: Dichloromethane (enhances reaction rate)

Physicochemical Properties

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume